4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine
CAS No.: 2097962-56-4
Cat. No.: VC3210001
Molecular Formula: C8H10F3NS
Molecular Weight: 209.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097962-56-4 |
|---|---|
| Molecular Formula | C8H10F3NS |
| Molecular Weight | 209.23 g/mol |
| IUPAC Name | 4,4,4-trifluoro-2-thiophen-3-ylbutan-1-amine |
| Standard InChI | InChI=1S/C8H10F3NS/c9-8(10,11)3-7(4-12)6-1-2-13-5-6/h1-2,5,7H,3-4,12H2 |
| Standard InChI Key | XBHORFDUFAAMKS-UHFFFAOYSA-N |
| SMILES | C1=CSC=C1C(CC(F)(F)F)CN |
| Canonical SMILES | C1=CSC=C1C(CC(F)(F)F)CN |
Introduction
Chemical Identity and Basic Properties
4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine is an organofluorine compound containing a thiophene ring system. Based on the available data, this compound has several key identifying properties that distinguish it from related structures.
Identification Parameters
The compound is uniquely identified through several standard chemical identifiers:
| Parameter | Value |
|---|---|
| Common Name | 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine |
| CAS Number | 2097962-56-4 |
| Molecular Weight | 209.23 g/mol |
| Molecular Formula | C₈H₁₀F₃NS |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
This amine derivative contains both a thiophene ring at the 3-position and a trifluoromethyl group, creating a structure with interesting electronic and steric properties . While comprehensive physical data remains limited in the scientific literature, its structural features suggest properties similar to other fluorinated amines and thiophene derivatives.
Structural Characteristics
The compound features several important structural elements:
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A primary amine group (-NH₂) at position 1
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A chiral carbon at position 2
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A thiophene ring attached at position 2
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A trifluoromethyl group at position 4
The thiophene ring specifically connects through its 3-position, distinguishing this compound from other thiophene isomers where connection might occur at positions 2 or 5. This positioning affects the electronic distribution throughout the molecule and likely influences its reactivity patterns.
Structural Comparison with Related Compounds
Several related compounds share structural similarities with 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine, providing insight into its potential chemical behavior and applications.
Comparison with Similar Trifluoromethylated Compounds
The trifluoromethyl group in 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine bears resemblance to other trifluoromethylated compounds examined in the search results:
| Compound | Key Differences | Similarities |
|---|---|---|
| 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione | Contains diketone functionality; Thiophene at position 2 | Trifluoromethyl group; Thiophene moiety |
| 4,4,4-Trifluoro-1-(thiophen-3-yl)butane-1,3-dione | Contains diketone functionality | Trifluoromethyl group; Thiophene at position 3 |
| 4,4,4-trifluoro-N-[[4-(1,3-thiazol-2-yl)phenyl]methyl]butan-2-amine | Contains thiazole and phenyl groups | Trifluoromethyl group; Amine functionality |
The presence of the trifluoromethyl group in these compounds generally enhances lipophilicity and metabolic stability, properties that would likely extend to 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine as well .
Significance of the Thiophene Ring
The thiophene ring at position 3 provides distinct electronic properties compared to thiophene-2-yl analogs. Thiophene-containing compounds frequently demonstrate biological activity, with the aromatic heterocycle offering:
While 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine features the thiophene at position 3, related compounds like 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)butane-1,3-dione have the thiophene at position 2, potentially resulting in differing electronic properties and reactivity patterns .
Structure-Activity Relationships and Biological Considerations
The structural elements of 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine suggest several potential biological interactions.
Key Structural Features Influencing Biological Activity
Several aspects of this compound could contribute to biological activity:
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The primary amine group:
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Can participate in hydrogen bonding as both donor and acceptor
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May interact with carboxylate groups in proteins
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Provides a site for potential metabolism or further derivatization
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The trifluoromethyl group:
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Increases lipophilicity, potentially enhancing membrane permeability
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Demonstrates metabolic stability against oxidative processes
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Creates a region of electronegativity that can influence binding interactions
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The thiophene ring:
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Provides π-stacking capability for interactions with aromatic amino acid residues
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Offers unique electronic distribution compared to benzene analogs
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Contains a sulfur atom that can participate in weak hydrogen bonding
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Comparison with Known Bioactive Compounds
Related compounds containing thiophene and trifluoromethyl groups have demonstrated various biological activities:
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Enzyme inhibition (particularly hydrolases and oxidoreductases)
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Receptor modulation (including G-protein coupled receptors)
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Antimicrobial activity
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Modulation of drug metabolism pathways
The patent literature specifically mentions compounds with thiophene-oxadiazole structures as potentiators of ethionamide activity, suggesting potential applications in antimicrobial therapy .
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